molecular formula C17H17FN6O2S B2743461 3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1421522-15-7

3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2743461
CAS No.: 1421522-15-7
M. Wt: 388.42
InChI Key: ZUJRJJWQISAMNV-UHFFFAOYSA-N
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Description

The compound “3-fluoro-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” is a chemical compound with potential biological activities . It is related to a class of compounds known as antineoplastic tyrosine kinase inhibitors .


Chemical Reactions Analysis

The compound, being a part of the antineoplastic tyrosine kinase inhibitors, might undergo various chemical reactions. For instance, the presence of electron-withdrawing groups of trifluoromethyl and pyridine could facilitate the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .

Scientific Research Applications

Antitumor Applications

Research has focused on the synthesis of sulfonamide derivatives as potent antitumor agents with low toxicity. For instance, compounds designed and synthesized using sulfonamide as a parent compound have shown high antitumor activity and low toxicity in mice, suggesting potential as novel antitumor drugs (Huang, Lin, & Huang, 2001).

Antimicrobial Activity

Studies have also explored the synthesis of novel sulfonamide derivatives for their antimicrobial properties. A series of new compounds synthesized were screened for in vitro antimicrobial activity, showing significant activity against various strains of microbes, highlighting their potential in addressing antimicrobial resistance (Desai, Makwana, & Senta, 2016).

Herbicidal Activity

Furthermore, the synthesis of new intermediates for herbicidal sulfonylureas has been reported, aiming at the development of selective post-emergence herbicides. This research indicates the potential use of sulfonamide derivatives in the agricultural sector to enhance crop protection strategies (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Synthesis of Novel Compounds

Additionally, the synthesis of novel compounds incorporating sulfonamide moieties for various applications, including those with potential biological activities, has been extensively researched. These compounds have been characterized and evaluated for different biological and chemical properties, demonstrating the versatility and importance of sulfonamide derivatives in scientific research (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Properties

IUPAC Name

3-fluoro-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2S/c18-13-4-3-5-14(10-13)27(25,26)23-9-8-20-16-11-17(22-12-21-16)24-15-6-1-2-7-19-15/h1-7,10-12,23H,8-9H2,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJRJJWQISAMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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